3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a synthetic compound known for its significant pharmacological properties It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 2-benzofuran-1(3H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It has been shown to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of certain pathways or activation of others. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: Known for its high affinity for sigma receptors and monoamine transporters.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue of L-745,870 binding to dopamine D4 receptors.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters.
Uniqueness
3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its specific structural features and pharmacological properties. Its combination of a fluorophenyl group, piperazine ring, and benzofuranone structure provides distinct interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H17FN2O2 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H17FN2O2/c19-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17-15-3-1-2-4-16(15)18(22)23-17/h1-8,17H,9-12H2 |
InChI Key |
MIMOZOYVYMDVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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